![molecular formula C8H11N B3265114 N,N-Dimethyl-D6-aniline CAS No. 4019-61-8](/img/structure/B3265114.png)
N,N-Dimethyl-D6-aniline
Overview
Description
N,N-Dimethyl-D6-aniline is a labelled form of N,N-Dimethylaniline . It is used in the synthesis of coumarin dyes in reverse micelles . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .
Synthesis Analysis
This compound can be synthesized from methanol-D3 and aniline . A direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol has been developed, involving the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline .Molecular Structure Analysis
The molecular formula of this compound is C8H5D6N . It is a derivative of aniline, with a dimethylamino group attached to a phenyl group .Chemical Reactions Analysis
N,N-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is lithiated with butyllithium .Physical And Chemical Properties Analysis
This compound is a clear, colorless oil . It is slightly soluble in DMSO and methanol . The molecular weight is 127.22 . It slowly oxidizes and darkens in air .Scientific Research Applications
Fluorescent Thermometer Development
- Ratiometric Fluorescent Thermometer : N,N-Dimethyl-D6-aniline derivatives have been utilized in the development of a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient. This application leverages the dye's unusual intensification of fluorescence intensity with increasing temperature, making it a valuable tool for temperature detection (Cao et al., 2014).
Environmental Chemistry and Degradation Studies
- Degradation by Hydroxyl Radicals : Research has been conducted on the degradation kinetics and mechanisms of dimethyl-aniline compounds, such as 2,6-dimethyl-aniline, by hydroxyl radicals. This understanding is crucial for assessing the environmental impact and degradation pathways of these compounds (Boonrattanakij et al., 2009).
Chemical Synthesis and Catalysis
- Synthesis of N-Containing Heterocycles : B(C6F5)3 combined with atmospheric CO2 has been shown to be effective for the cyclization of ortho-substituted aniline derivatives with N,N-dimethylformamide (DMF), leading to the synthesis of various N-containing heterocycles (Gao et al., 2016).
- Selective Synthesis using Dimethyl Carbonate : N,N-dimethyl aniline derivatives have been synthesized using dimethyl carbonate as a methylating agent, demonstrating the potential for eco-friendly and efficient chemical synthesis methods (Shivarkar et al., 2005).
Kinetic Isotope Effects in Chemical Reactions
- Study of Secondary Kinetic Isotope Effects : The temperature dependence of isotope effects in reactions involving this compound has been studied, providing insights into the mechanisms and the role of solvents in bimolecular nucleophilic substitutions (Leffek & Matheson, 1971).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-bis(trideuteriomethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDJTHDQAWBAV-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=CC=C1)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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